1-Isobutyl-1H-pyrazole-4-carbonitrile
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Overview
Description
1-Isobutyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science . The presence of the isobutyl group and the nitrile functionality makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-pyrazole-4-carbonitrile can be synthesized through a multicomponent reaction involving aromatic aldehyde, malononitrile, and phenyl hydrazine. This reaction is typically catalyzed by a heterogeneous acid catalyst such as sulfonic acid-functionalized polyvinyl alcohol (SPVA). The reaction conditions are generally mild, and the process is environmentally benign, often carried out under solvent-free conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve automated flash chromatography for purification. The crude material is preadsorbed onto silica gel and eluted using a gradient of dichloromethane (DCM) and methanol (MeOH) with ammonium hydroxide (NH4OH) .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in trifluoroacetic acid is commonly used for oxidation reactions.
Substitution: N-azoles are often used in cine-substitution reactions to form new C-N bonds.
Major Products:
Oxidation Products: Nitro derivatives of the pyrazole ring.
Substitution Products: New bisazole compounds formed through cine-substitution.
Scientific Research Applications
1-Isobutyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and antitumor properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of dyes, phosphors, and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3-Dinitro-1H-pyrazole-4-carbonitrile: Known for its use in the synthesis of energetic materials.
3,5-Diamino-1-(t-butyl)-1H-pyrazole-4-carbonitrile: Used as an intermediate in various chemical syntheses.
Uniqueness: 1-Isobutyl-1H-pyrazole-4-carbonitrile is unique due to its specific isobutyl and nitrile functionalities, which provide distinct reactivity and applications compared to other pyrazole derivatives .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(2-methylpropyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3/c1-7(2)5-11-6-8(3-9)4-10-11/h4,6-7H,5H2,1-2H3 |
InChI Key |
PKCMYBSACKUUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C#N |
Origin of Product |
United States |
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